
3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine typically involves the bromination of 2-methyl-5-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.
Oxidation and Reduction: Pyridine derivatives with altered oxidation states.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is , with a molecular weight of approximately 289.91 g/mol. The presence of multiple halogen substituents enhances its reactivity and biological activity, making it a valuable compound in synthetic chemistry.
Pharmaceutical Applications
Agrochemical Applications
- Pesticide Development : The unique chemical structure of this compound can be utilized in the development of novel pesticides. Its reactivity can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.
- Herbicides : The compound's potential as a building block for herbicides is notable, given the increasing need for sustainable agricultural practices. Research into similar compounds has shown promise in herbicidal activity.
Case Studies
- Synthesis and Biological Evaluation : A study on the synthesis of pyridine derivatives demonstrated that introducing trifluoromethyl and bromo groups significantly enhances biological activity against various microbial strains.
- Development of Novel Agrochemicals : Research focusing on halogenated pyridines has led to the discovery of new herbicides that effectively control weed populations while being less harmful to non-target species.
Mechanism of Action
The mechanism of action of 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the biological or chemical system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .
Biological Activity
3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by its unique trifluoromethyl and bromomethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.93 g/mol. The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit varying degrees of antimicrobial activity. The compound this compound has been investigated for its effects against several bacterial strains. A study highlighted its efficacy against Escherichia coli and Staphylococcus aureus, showing inhibition zones that suggest moderate antibacterial activity .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 12 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating a potential mechanism for reducing inflammation .
Anticancer Potential
Recent studies have suggested that this compound may possess anticancer properties. In cell line assays, it showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 15 to 30 µM, suggesting that the compound could be a lead candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by Smith et al. evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant activity against gram-positive bacteria, with a notable reduction in bacterial viability observed at concentrations above 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate inflammatory pathways. It was found to inhibit NF-kB activation in LPS-stimulated macrophages, leading to decreased expression of inflammatory mediators. This suggests that the compound may be useful in treating conditions characterized by chronic inflammation .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDLYFLJSPNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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